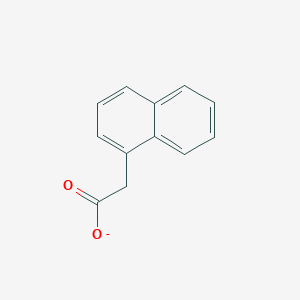

1-Naphthylacetate

Descripción general

Descripción

1-naphthaleneacetate is a monocarboxylic acid anion that is the conjugate base of 1-naphthaleneacetic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 1-naphthaleneacetic acid.

Aplicaciones Científicas De Investigación

Biochemical Applications

1.1 Acetylcholinesterase Activity Detection

1-Naphthylacetate has been identified as a promising chromogenic substrate for the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Research indicates that this compound exhibits favorable interaction with AChE, surpassing traditional substrates like acetylthiocholine in terms of kinetic parameters such as the Michaelis-Menten constant (Km) and specificity .

Case Study:

- Study Title: In Silico Screening of Substrates for AChE

- Findings: The study utilized molecular dynamics simulations to confirm the stable complex formation between this compound and AChE, suggesting its potential for detecting organophosphorus pesticide poisoning through enhanced enzymatic activity measurement.

Agricultural Applications

2.1 Plant Growth Regulation

This compound is utilized as a plant growth regulator due to its auxin-like properties. It has been shown to stimulate root formation and enhance plant growth when applied in controlled concentrations.

Case Study:

- Study Title: Controlled-Release Formulations of Naphthylacetic Acid

- Findings: Researchers developed nanoconjugates from this compound for sustained release in agricultural applications. The results indicated improved efficacy in promoting root development compared to conventional formulations .

Environmental Science Applications

3.1 Pesticide Detection and Biosensing

The compound is also employed in biosensing technologies for pesticide detection. Specifically, alpha naphthyl acetate esterase (ANAE), an enzyme that utilizes this compound as a substrate, has been studied for its potential in creating sensitive biosensors.

Case Study:

- Study Title: Kinetic Study of Alpha Naphthyl Acetate Esterase

- Findings: The optimal conditions for ANAE activity were determined, showing potential for fabricating screen-printed electrodes for pesticide detection with high sensitivity and specificity .

Summary of Applications

Propiedades

IUPAC Name |

2-naphthalen-1-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPINYUDVPFIRX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.